Pentasodium diethylenetriaminepentaacetate

Descripción general

Descripción

Pentasodium diethylenetriaminepentaacetate (Pentasodium DTPA) is a chelating agent widely used in the chemical industry, particularly as a polymerization initiator due to its ability to sequester metal ions. Its wide application and toxic properties, including irritant effects, have necessitated the establishment of hygienic standards for safe exposure levels in work environments. Despite its utility, there is a lack of a globally recognized normative hygienic standard for Pentasodium DTPA in working areas, highlighting the need for further research on its safety and environmental impact (Ogudov et al., 2022).

Synthesis Analysis

The synthesis of Pentasodium DTPA involves the preparation of N-(2-Aminoethyl)-trans-1,2-diaminocyclohexane-N,N,N',N'',N''-pentaacetic acid (H5CyDTPA), showcasing the importance of conformational preorganization in amine carboxylate ligands for enhancing stability and chelating properties. This process also illustrates the synthesis of complex anions and uncharged complexes, revealing insights into the molecular structure and stability of Pentasodium DTPA derivatives (Brechbiel et al., 1996).

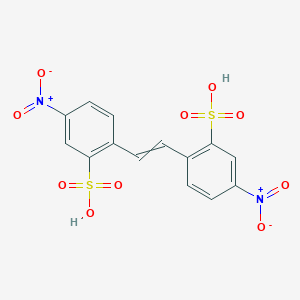

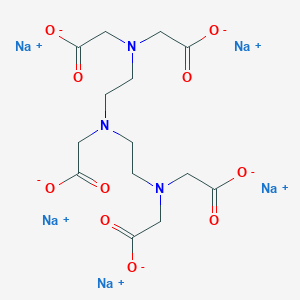

Molecular Structure Analysis

Further molecular structure analysis is provided by studies on derivative ligands of Pentasodium DTPA, such as the symmetric and asymmetric mono(methylamides) DTPA-N'-MA and DTPA-N-MA. These studies focus on protonation constants, stability constants, and the presence of isomers at low temperatures, contributing to a deeper understanding of the molecular structure and behavior of Pentasodium DTPA complexes (Sarka et al., 2000).

Chemical Reactions and Properties

Pentasodium DTPA's chemical reactions and properties are highlighted in the synthesis of partially esterified derivatives aimed at increasing the decorporation of insoluble colloidal forms of plutonium. This research not only addresses the chemical reactivity of Pentasodium DTPA but also its application in radiopharmaceutical sciences, demonstrating the compound's versatility and the challenges in enhancing its therapeutic effectiveness (Guilmette et al., 1979).

Physical Properties Analysis

The physical properties of Pentasodium DTPA, including its irritant effects and interaction with biological tissues, are crucial for understanding its safety profile. Studies on lung tissue under conditions of liquid aerosol contamination reveal the compound's irritant potential and the need for protective measures in environments where Pentasodium DTPA is aerosolized (Ogudov et al., 2022).

Chemical Properties Analysis

The chemical properties of Pentasodium DTPA are further explored through its coordination chemistry with yttrium(III), showcasing the synthesis of bifunctional chelating agents. This research not only sheds light on the compound's chemical versatility but also its potential applications in medical imaging and therapy, emphasizing the role of Pentasodium DTPA in developing targeted radiopharmaceutical agents (Cummins et al., 1991).

Aplicaciones Científicas De Investigación

Pentasodium diethylenetriaminepentaacetate, also known as Pentetic acid or DTPA, is a synthetic polyamino carboxylic acid with eight coordinate bond forming sites that can sequester metal ions and form highly stable DTPA-metal ion complexes . It has been widely used in various fields for different purposes:

-

Medical Field : DTPA is approved for use in medical imaging and for the decorporation of internally deposited radionuclides . It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .

-

Environmental Science : DTPA has been used for sewage treatment due to its ability to bind and sequester heavy metal ions .

-

Papermaking Industry : DTPA is used in the papermaking industry, likely due to its chelating properties .

-

Photography : DTPA may be used in photography, possibly as a chelating agent to bind and remove unwanted metal ions .

-

Polymerization : DTPA may be used in polymerization processes, although the specific details are not provided .

-

Scale Removal and Prevention : DTPA can be used to remove and prevent scale, likely due to its ability to bind and sequester metal ions that contribute to scale formation .

-

Cleaning Products : DTPA is used in cleaning products due to its ability to bind and sequester metal ions .

-

Soaps : DTPA is used in soaps as a water softener. It also prevents dyes and perfumes from integrating with metal ions in solution .

-

Cosmetics : DTPA functions as a chelating agent in cosmetics. It is used to remove calcium and magnesium cations, which impede foaming and cleansing performance and can cause a haze in clear liquids .

-

Bioassays : DTPA is more effective than EDTA to deactivate redox-active metal ions such as Fe(II)/(III), Mn(II)/(IV) and Cu(I)/(II) perpetuating oxidative damages induced in cells by superoxide and hydrogen peroxide. DTPA is also used in bioassays involving redox-active metal ions .

-

Environmental Impact : DTPA has been considered for treatment of radioactive materials such as plutonium, americium, and other actinides . In theory, these complexes are more apt to be eliminated in urine .

-

Cleaning Products : DTPA is used in cleaning products due to its ability to bind and sequester metal ions .

-

Photography : DTPA may be used in photography, possibly as a chelating agent to bind and remove unwanted metal ions .

-

Polymerization : DTPA may be used in polymerization processes .

-

Pulp and Paper : DTPA is used in the pulp and paper industry, likely due to its chelating properties .

-

Scale Removal and Prevention : DTPA can be used to remove and prevent scale, likely due to its ability to bind and sequester metal ions that contribute to scale formation .

Safety And Hazards

Direcciones Futuras

The future directions of Pentasodium diethylenetriaminepentaacetate could involve its use in various industries such as textile, paper pulp, and others . It could also be used in the development of new methods for the detection of lead ions .

Relevant Papers

The relevant papers retrieved discuss the use of Pentasodium diethylenetriaminepentaacetate in the flotation separation of scheelite from fluorite . These studies provide valuable insights into the properties and applications of this compound.

Propiedades

IUPAC Name |

pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10.5Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPLDXQVILYOOL-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N3Na5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027077 | |

| Record name | Diethylenetriaminepentaacetic acid pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; Liquid, Aqueous solution: Pale yellow liquid; [MSDSonline] | |

| Record name | Glycine, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]-, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentasodium pentetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Pentasodium diethylenetriaminepentaacetate | |

CAS RN |

140-01-2 | |

| Record name | Pentasodium pentetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]-, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylenetriaminepentaacetic acid pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentasodium (carboxylatomethyl)iminobis(ethylenenitrilo)tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTASODIUM PENTETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961TOZ5L7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTASODIUM PENTETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

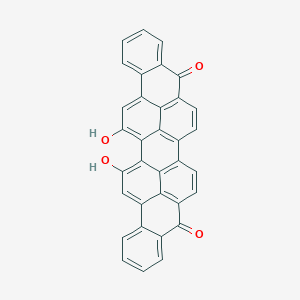

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)